molecular formula C18H14ClFN2O4 B2477974 Ethyl (2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888442-69-1

Ethyl (2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No. B2477974
CAS RN: 888442-69-1
M. Wt: 376.77
InChI Key: QBXVILKDZPHTHZ-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also has chloro and fluoro substituents on the phenyl ring, which could potentially affect its reactivity and properties.

Scientific Research Applications

Carcinogenicity Studies

Research into the carcinogenicity of alcoholic beverages and associated compounds, including ethyl carbamate (urethane), has been a significant area of study. Ethyl carbamate, a known contaminant of fermented foods and beverages, has been reassessed by international scientists for its carcinogenic potential, underscoring the importance of understanding chemical risks associated with consumption and exposure (Baan et al., 2007).

Electrochemical and Electrochromic Properties

Novel monomers and polymers featuring carbazole and thiophene units have been synthesized to explore their electrochemical activity and electrochromic properties. The introduction of different acceptor groups and copolymerization techniques has been employed to modulate these properties, demonstrating the versatility of carbamate and related structures in materials science (Hu et al., 2013).

Synthesis and Biological Activity

The synthesis and exploration of the biological activity of carbamate derivatives, particularly in the context of benzodiazepine receptor ligands, highlight the compound's relevance in pharmacology and medicinal chemistry. Research has focused on developing novel compounds with high affinity for receptor sites, potentially leading to new therapeutic agents (Anzini et al., 2008).

Mitigation of Toxicity

Efforts to mitigate the toxicity of ethyl carbamate in food products have included exploring physical, chemical, enzymatic, and genetic engineering methods. The potential health risks associated with ethyl carbamate exposure, including its classification as a Group 2A carcinogen, underline the importance of ongoing research in food safety and public health (Gowd et al., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of some carbamates and benzofurans, it could be interesting to explore its potential use in medicinal chemistry .

properties

IUPAC Name

ethyl N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O4/c1-2-25-18(24)22-15-11-5-3-4-6-14(11)26-16(15)17(23)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXVILKDZPHTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)carbamate

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